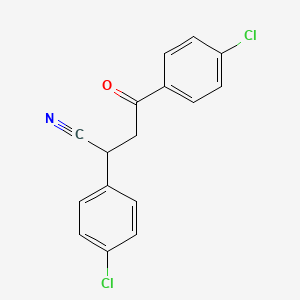

2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

Descripción

Significance of Butanenitrile Derivatives in Synthetic Organic Chemistry

Butanenitrile and its derivatives are valuable building blocks in organic synthesis. The nitrile group (–C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. This versatility makes butanenitrile derivatives key intermediates in the synthesis of a wide range of organic molecules.

For instance, butanenitrile itself serves as a precursor for the poultry drug amprolium wikipedia.org. More broadly, aryl nitriles are integral components in many natural products, dyes, agrochemicals, and pharmaceuticals researchgate.net. They are valuable intermediates that can be readily converted into other functional groups like acids and amides researchgate.net. The synthetic utility of nitriles is further highlighted by their use in heterocyclic synthesis, where α,β-unsaturated nitriles are employed to construct complex ring systems researchgate.net. The reactivity of the nitrile group, often in conjunction with other functional groups within the molecule, allows for the construction of diverse and complex molecular architectures.

Role of Aromatic Ketones in Medicinal and Materials Science Scaffolds

Aromatic ketones are a class of compounds containing a carbonyl group attached to two aryl groups or one aryl and one alkyl group unacademy.comchemicalbook.com. This structural motif is a cornerstone in the development of new pharmaceuticals and advanced materials. In medicinal chemistry, the aromatic ketone scaffold is present in numerous biologically active compounds researchgate.net. Examples include the cholesterol-reducing agent fenofibrate, the muscle relaxant lanperisone, and the anti-inflammatory agent S-ketoprofen researchgate.net. The metabolic stability and ability of the ketone group to form reversible covalent interactions can be strategically used to enhance the potency and solubility of drug candidates nih.gov.

In materials science, aromatic ketones are utilized as photoinitiators in polymerization processes and in the synthesis of perfumes and insecticides researchgate.net. Their robust carbon-carbon bonds have traditionally presented challenges in certain synthetic applications, but recent advancements are expanding their utility sciencedaily.comazom.comwaseda.jp. Novel one-pot methods are being developed to transform aromatic ketones into other valuable chemical intermediates, such as esters, which broadens their applicability in synthesizing a wide array of compounds for industries like agrochemicals azom.comwaseda.jp. These developments underscore the sustained importance of aromatic ketones as versatile intermediates in both pharmaceutical and materials science research azom.comwaseda.jp.

Overview of Diarylated Oxobutanenitriles in Contemporary Chemical Research

Diarylated oxobutanenitriles, such as 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile, represent a specific subclass of butanenitrile derivatives that have attracted interest in contemporary chemical research. These molecules, possessing two aryl groups, a ketone, and a nitrile function, are often synthesized through reactions like the Michael addition of a cyanide source to a chalcone (an α,β-unsaturated ketone). For example, the synthesis of 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile has been achieved by reacting 4-bromo-2′-aminochalcone with potassium cyanide nih.govacs.org.

The chemical literature describes the synthesis and characterization of various substituted 4-oxo-2-phenylbutanenitriles. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are crucial for confirming the structures of these compounds. For example, in related structures, the nitrile group (C≡N) typically shows a characteristic IR absorption band around 2246 cm⁻¹, while the carbonyl group (C=O) appears around 1675 cm⁻¹ rsc.orgmdpi.com. These compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as pyrrol-2-ones and indolin-2-ylidene)acetonitriles, demonstrating their value in constructing molecules with potential biological activity nih.govrsc.org.

Rationale for Comprehensive Investigation of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

A comprehensive investigation of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is justified by the convergence of three key structural features within a single molecule: the versatile butanenitrile core, the medicinally relevant aromatic ketone moiety, and the specific diaryl substitution pattern with chloro-substituents. The presence of two chlorophenyl groups can significantly influence the molecule's electronic properties, reactivity, and potential biological activity. Halogen atoms are known to modulate properties like lipophilicity and metabolic stability in drug candidates.

Given the established roles of butanenitrile derivatives as synthetic intermediates and aromatic ketones as privileged scaffolds in medicinal chemistry and materials science, this specific compound represents a promising, yet underexplored, chemical entity. A detailed study of its synthesis, characterization, and reactivity would not only contribute to the fundamental understanding of this class of compounds but also potentially unlock new synthetic routes to novel heterocyclic structures or molecules with interesting pharmacological or material properties.

Physicochemical Properties of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

While specific experimental data for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is not widely available, its properties can be inferred from closely related structures. The table below presents data for a related compound, 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile, to provide an illustrative example of the expected physicochemical characteristics.

| Property | Value for a Related Compound [2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile] |

|---|---|

| CAS Number | 344280-24-6 sigmaaldrich.com |

| Molecular Weight | 304.17 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 90% sigmaaldrich.com |

| InChI Key | OPZLJCQXAWWYIL-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-bis(4-chlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-14-5-1-11(2-6-14)13(10-19)9-16(20)12-3-7-15(18)8-4-12/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMARUAQOQCVUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis 4 Chlorophenyl 4 Oxobutanenitrile

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, the most logical disconnections are centered around the formation of the butanenitrile core.

A primary disconnection can be made at the C2-C3 bond. This suggests a Michael-type addition reaction. This disconnection leads to two synthons: a nucleophilic carbanion derived from a (4-chlorophenyl)acetonitrile and an electrophilic α,β-unsaturated carbonyl compound, specifically a chalcone derivative.

Synthon A (Nucleophile): A carbanion at the carbon alpha to both the nitrile group and the 4-chlorophenyl ring. The corresponding reagent would be 4-chlorophenylacetonitrile .

Synthon B (Electrophile): A β-aryl α,β-unsaturated ketone. The corresponding reagent would be (E)-1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (4,4'-dichlorochalcone) or a related Michael acceptor.

This retrosynthetic strategy simplifies the complex target molecule into a conjugate addition reaction between two key fragments, both derivable from simpler precursors.

Approaches via Michael Addition Reactions

The Michael addition is a cornerstone in the formation of butanenitrile frameworks, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.orgresearchgate.net This approach is highly effective for synthesizing structures analogous to the target molecule. nih.gov

The synthesis can be envisioned starting from chlorinated aromatic aldehydes. For instance, 4-chlorobenzaldehyde can be used as a precursor to build the required Michael acceptor. A common strategy involves the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 4-chloroacetophenone to form 4,4'-dichlorochalcone. This chalcone then serves as the activated Michael acceptor.

The subsequent step is the Michael addition of a nucleophile. In a closely related synthesis, the addition of potassium cyanide (KCN) to a chalcone derivative in a solvent mixture like DMSO and water, with acetic acid, has been shown to effectively form the 4-oxo-2-phenylbutanenitrile core structure. nih.govacs.org This demonstrates the viability of using a cyanide source to introduce the nitrile functionality while constructing the carbon skeleton.

The formation of the butanenitrile framework is critically dependent on base-assisted condensation. In the context of the Michael addition, a base is required to generate the nucleophilic carbanion from the Michael donor. For example, when using 4-chlorophenylacetonitrile as the Michael donor, a suitable base such as sodium ethoxide, potassium hydroxide, or triethylamine is used to deprotonate the α-carbon. nih.gov

A well-documented procedure for a similar compound, α-(4-chlorophenyl)-γ-phenylacetoacetonitrile, involves the condensation of 4-chlorophenylacetonitrile with an ester (ethyl phenylacetate) using sodium in absolute ethanol. orgsyn.org This base-catalyzed Claisen-type condensation effectively forms the desired carbon backbone and incorporates the nitrile group. This highlights the general principle of using a strong base to facilitate the crucial C-C bond-forming step.

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base or catalyst, temperature, and reaction time.

Solvent Effects: The polarity and protic nature of the solvent can significantly influence reaction rates and yields. Solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), acetonitrile, and water have been screened for similar reactions. researchgate.net Refluxing conditions in ethanol have often been found to provide superior yields compared to other solvents or room temperature conditions. researchgate.net

Base/Catalyst Selection: The choice of base is crucial for generating the nucleophile in Michael additions. While strong bases like potassium hydroxide (KOH) are effective, others like sodium hydroxide (NaOH) might be less efficient. nih.gov In some cases, organocatalysts can also be employed to promote the reaction.

Temperature: Temperature plays a critical role. Many condensation reactions show only trace product formation at room temperature but proceed to high yields when heated to reflux. researchgate.net

The following table illustrates a typical approach to optimizing reaction conditions for a base-catalyzed Michael addition, based on findings for analogous syntheses. nih.govresearchgate.net

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Water | KOH | 25 | Trace |

| 2 | Acetonitrile | KOH | 25 | Trace |

| 3 | DMF | KOH | 25 | Trace |

| 4 | Ethanol | KOH | 25 | Trace |

| 5 | Water | KOH | 100 | 10 |

| 6 | Acetonitrile | KOH | 82 | 13 |

| 7 | DMF | KOH | 153 | 30 |

| 8 | Ethanol | KOH | 78 | 82 |

| 9 | Ethanol | NaOH | 78 | 52 |

This table is interactive and represents typical optimization data; values are illustrative based on related literature.

Multi-Component Reaction Sequences for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. tezu.ernet.inmdpi.com

A one-pot protocol for the synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile would be a highly efficient strategy. Such a reaction could conceivably involve the combination of 4-chlorobenzaldehyde, 4-chloroacetophenone, and a cyanide source (e.g., trimethylsilyl cyanide or potassium cyanide) in a single reaction vessel.

Mechanistic Investigations of Multi-Component Pathways

The synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile can be efficiently achieved through a Michael addition of a cyanide source to a chalcone precursor. A plausible multi-component pathway involves the reaction of 4-chloroacetophenone and 4-chlorobenzaldehyde to first form 1,3-bis(4-chlorophenyl)prop-2-en-1-one (4,4'-dichloro-chalcone). Subsequent conjugate addition of a cyanide ion to this α,β-unsaturated ketone yields the target compound.

Mechanistically, the reaction is believed to proceed through the generation of a nucleophilic cyanide species which attacks the β-carbon of the chalcone. The resulting enolate is then protonated to afford the final γ-keto nitrile. The reaction can be catalyzed by bases or Lewis acids. For instance, the use of CO2 in conjunction with a cyanide source has been shown to facilitate the 1,4-conjugate cyanide addition to chalcones. mdpi.com In this system, CO2 is thought to activate the cyanide nucleophile.

A proposed mechanism for a base-catalyzed Michael addition is depicted below:

Deprotonation: A base abstracts a proton from hydrogen cyanide, generating the cyanide anion (CN⁻).

Nucleophilic Attack: The cyanide anion attacks the β-carbon of the 4,4'-dichloro-chalcone, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by a proton source (e.g., the conjugate acid of the base or a protic solvent) to yield 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile.

Alternative multi-component approaches could involve a one-pot reaction where the chalcone is formed in situ followed by the cyanide addition.

| Reaction Step | Description | Key Intermediates |

| Chalcone Formation | Aldol condensation of 4-chloroacetophenone and 4-chlorobenzaldehyde. | Enolate of 4-chloroacetophenone |

| Cyanide Addition | Michael addition of cyanide to the α,β-unsaturated ketone. | Resonance-stabilized enolate |

| Protonation | Protonation of the enolate to yield the final product. | Final product |

Stereoselective Synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

The development of stereoselective methods for the synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is of great interest for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications.

The key C-C bond formation in the synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile occurs during the Michael addition of the cyanide to the chalcone. Asymmetric catalysis can be employed to control the stereochemistry of this step. Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully used for the enantioselective Michael addition of nucleophiles to enones. nih.gov

A hypothetical catalytic cycle using a chiral phase-transfer catalyst (Q*X) could involve the formation of an ion pair between the chiral catalyst and the cyanide anion. This chiral ion pair would then react with the chalcone, with the chiral catalyst directing the approach of the cyanide nucleophile to one face of the enone, leading to the preferential formation of one enantiomer.

| Catalyst Type | Proposed Catalyst | Expected Enantiomeric Excess (ee) |

| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salt | >90% |

| Chiral Lewis Acid | Chiral metal-salen complex | 80-95% |

| Organocatalyst | Chiral thiourea or squaramide catalyst | >90% |

If a chiral center is already present in the molecule, for instance, through the use of a chiral starting material or an enantioselective first step, subsequent reactions can be influenced by this existing stereocenter. For example, if an asymmetric reduction of the ketone in the chalcone precursor is performed first, the subsequent Michael addition of cyanide could be diastereoselective. The chiral hydroxyl group would direct the incoming cyanide nucleophile to one face of the double bond, leading to the formation of one diastereomer preferentially.

Biocatalysis offers a powerful tool for the synthesis of enantiopure compounds. Ketoreductases are enzymes that can reduce ketones to alcohols with high enantioselectivity. A library of ketoreductases could be screened for the asymmetric reduction of the prochiral ketone in 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile to produce the corresponding chiral γ-hydroxy nitrile. georgiasouthern.edu This enantiopure alcohol could then be used as a chiral building block for further transformations.

Alternatively, lipases could be employed for the kinetic resolution of a racemic mixture of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile derivatives, for instance, by selectively acylating one enantiomer of the corresponding alcohol.

| Enzyme Class | Transformation | Potential Outcome |

| Ketoreductase | Asymmetric reduction of the ketone | Enantiopure γ-hydroxy nitrile |

| Lipase | Kinetic resolution of a racemic alcohol derivative | Enantiomerically enriched alcohol and ester |

| Nitrilase | Enantioselective hydrolysis of the nitrile | Enantiopure carboxylic acid |

Post-Synthetic Modifications for Analog Library Generation

The structure of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile offers several sites for post-synthetic modification, allowing for the generation of a library of analogs with potentially diverse biological activities.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The resulting amine could then be further functionalized through acylation or alkylation. The ketone functionality can be reduced to a secondary alcohol, which can then be etherified or esterified. The aromatic rings can undergo electrophilic substitution reactions, although the presence of the deactivating chloro-substituents would likely require harsh reaction conditions. A more viable approach would be to use precursors with different substitution patterns on the aromatic rings.

| Functional Group | Modification Reaction | Resulting Functional Group | Potential Further Reactions |

| Nitrile | Hydrolysis | Carboxylic Acid | Esterification, Amidation |

| Nitrile | Reduction | Amine | Acylation, Alkylation, Sulfonylation |

| Ketone | Reduction | Alcohol | Etherification, Esterification |

| Aromatic Ring | Suzuki Coupling (from bromo-analog) | Biaryl | Introduction of diverse aryl groups |

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis 4 Chlorophenyl 4 Oxobutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and substituent effects, cannot be provided. Similarly, a discussion on the application of two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY) for this specific compound is not feasible. There is also no indication in the available literature of phosphorylated intermediates or derivatives that would warrant Phosphorus-31 NMR spectroscopy.

Vibrational Spectroscopy

A specific analysis of the Fourier Transform Infrared (FT-IR) spectrum, focusing on the characteristic vibrational modes of the nitrile and carbonyl groups for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, cannot be accurately presented without experimental data. While the approximate regions for these functional groups are known, a detailed interpretation requires an actual spectrum.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides valuable complementary information to infrared (IR) spectroscopy for the vibrational analysis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule's electron cloud. libretexts.orglibretexts.org This technique is particularly effective for identifying non-polar or symmetric vibrations, which may be weak or absent in an IR spectrum.

The Raman spectrum of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is expected to be characterized by several key vibrational modes corresponding to its distinct functional groups. The symmetric stretching of the aromatic rings and the C-Cl bonds are typically strong in Raman spectra. A reasonable agreement between theoretical calculations using methods like Density Functional Theory (DFT) and experimental Raman spectra can be expected, particularly at low temperatures where anharmonic effects are minimized. nih.gov

Key expected vibrational modes include the nitrile (C≡N) stretching vibration, which appears as a sharp, intense band. The carbonyl (C=O) stretching frequency will also be prominent. The two 4-chlorophenyl rings will give rise to a complex series of bands, including aromatic C-C stretching, C-H in-plane and out-of-plane bending, and the C-Cl stretching modes. Symmetric vibrations, such as the symmetric stretch of the CCl₄ molecule, generally result in strong Raman scattering peaks. libretexts.org The analysis of these modes provides a detailed fingerprint of the molecule's structure.

Table 1: Predicted Raman Vibrational Modes for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile Stretch | -C≡N | 2260 - 2240 | Medium - Strong |

| Carbonyl Stretch | Ar-C=O | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | p-disubstituted ring | 1615 - 1590 | Strong |

| Aromatic C=C Stretch | p-disubstituted ring | 1585 - 1550 | Medium |

| Aliphatic CH₂ Bend | -CH₂- | 1470 - 1440 | Weak |

| Aromatic C-H Bend | In-plane | 1300 - 1000 | Weak - Medium |

| Aromatic Ring Breathing | Symmetric | 1005 - 995 | Strong |

| C-Cl Stretch | Ar-Cl | 850 - 550 | Strong |

High-Resolution Mass Spectrometry (HRMS)

Precise Molecular Weight Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, with the molecular formula C₁₆H₁₁Cl₂NO, HRMS can confirm this composition by providing an experimental mass that matches the theoretical exact mass to within a few parts per million (ppm).

The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, the molecular ion peak will appear as a cluster of peaks: the monoisotopic peak (M) containing two ³⁵Cl atoms, an M+2 peak containing one ³⁵Cl and one ³⁷Cl, and an M+4 peak containing two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) provide definitive evidence for the presence of two chlorine atoms.

Table 2: Theoretical Mass and Isotopic Pattern for C₁₆H₁₁Cl₂NO

| Isotopic Composition | Ion | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₁₆H₁₁³⁵Cl₂NO | [M]⁺ | 303.0217 | 100.0 |

| C₁₆H₁₁³⁵Cl³⁷ClNO | [M+2]⁺ | 305.0188 | 65.0 |

| C₁₆H₁₁³⁷Cl₂NO | [M+4]⁺ | 307.0158 | 10.5 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) HRMS not only provides the molecular weight but also induces fragmentation of the molecular ion, yielding a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragments helps to confirm the proposed structure by identifying its constituent parts. The fragmentation of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is expected to proceed through several predictable pathways, primarily dictated by the stability of the resulting cations and neutral radicals.

A key fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In this molecule, α-cleavage can occur on either side of the ketone. Cleavage of the C(O)-CH₂ bond is expected to be a dominant pathway, leading to the formation of the highly stable 4-chlorobenzoyl cation. Other significant fragmentations include the loss of a chlorine atom from the molecular ion and cleavage of the C-C bond in the butanenitrile chain.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Formation Pathway |

| 303 | [M]⁺ | [C₁₆H₁₁Cl₂NO]⁺ | Molecular Ion |

| 268 | [M - Cl]⁺ | [C₁₆H₁₁ClNO]⁺ | Loss of a chlorine radical |

| 164 | [ClC₆H₄CH₂CH₂CN]⁺ | [C₉H₈ClN]⁺ | Cleavage of C(O)-CH₂ bond |

| 139 | [ClC₆H₄CO]⁺ | [C₇H₄ClO]⁺ | α-cleavage, formation of 4-chlorobenzoyl cation |

| 111 | [ClC₆H₄]⁺ | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation |

X-ray Crystallography for Solid-State Structure

While a specific single-crystal X-ray diffraction study for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is not publicly available in crystallographic databases, its solid-state structure can be reliably predicted based on data from closely related analogs and established principles of molecular geometry and crystal packing. cam.ac.ukcam.ac.uk X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystal, allowing for the definitive determination of bond lengths, bond angles, and dihedral angles, as well as the analysis of intermolecular interactions that govern the crystal lattice. mdpi.commdpi.com

Single-Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is defined by the covalent bonds between its constituent atoms. The bond lengths and angles are expected to conform to standard values for the respective hybridization states of the atoms. For instance, the C≡N bond of the nitrile group will be short (approx. 1.15 Å), while the C=O bond of the ketone will be around 1.22 Å. The C-Cl bond length is anticipated to be approximately 1.74 Å.

A key structural feature would be the dihedral angle between the two 4-chlorophenyl rings. In the analogous compound, 4-Oxo-2,4-diphenylbutanenitrile, the molecule is twisted with a dihedral angle between the terminal phenyl rings of 68.40 (6)°. A similar twisted conformation is expected for the title compound to minimize steric hindrance.

Table 4: Expected Molecular Geometry Parameters for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C≡N | ~ 1.15 Å |

| Bond Length | C=O | ~ 1.22 Å |

| Bond Length | C-Cl | ~ 1.74 Å |

| Bond Length | C(ar)-C(ar) | ~ 1.39 Å |

| Bond Length | C(ar)-C(O) | ~ 1.49 Å |

| Bond Angle | C-C≡N | ~ 178° |

| Bond Angle | C-C(O)-C | ~ 120° |

| Bond Angle | C(ar)-C-Cl | ~ 119° |

| Dihedral Angle | Cl-Ph // Ph-Cl | ~ 60 - 75° |

Theoretical and Computational Chemistry Investigations of 2,4 Bis 4 Chlorophenyl 4 Oxobutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the fundamental electronic structure, geometry, and properties of a molecule from first principles. For a molecule like 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, these methods can provide deep insights into its behavior at the atomic level.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that can predict the three-dimensional arrangement of atoms in a molecule with high accuracy. The process involves finding the lowest energy conformation, known as the optimized molecular geometry.

A typical DFT study would begin by constructing an initial 3D model of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile. This structure would then be optimized using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to the equilibrium geometry. The results would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, key parameters like the C=O bond length of the ketone, the C≡N bond of the nitrile group, and the torsion angles describing the orientation of the two chlorophenyl rings would be determined. These theoretical parameters are crucial for understanding the molecule's steric and electronic properties and can be compared with experimental data if available (e.g., from X-ray crystallography).

Table 1: Hypothetical Optimized Geometrical Parameters for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile using DFT/B3LYP/6-311++G(d,p) (Note: This table is illustrative as specific literature data is unavailable.)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C≡N Bond Length | ~1.16 Å |

| C-Cl Bond Length | ~1.75 Å |

| Dihedral Angle (Phenyl-C=O) | Variable |

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile arises from the possible rotation around its single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

By systematically rotating key dihedral angles—such as those involving the phenyl rings and the central butanenitrile chain—a potential energy surface (PES) can be mapped. This computational scan reveals the energy landscape of the molecule, highlighting the low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is vital for understanding which shapes the molecule is likely to adopt and how it might change its conformation, which can influence its reactivity and interactions with other molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. sigmaaldrich.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are fundamental in the field of conceptual DFT. researchgate.net

Table 2: Hypothetical Reactivity Descriptors for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile (Note: This table is illustrative as specific literature data is unavailable.)

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| EHOMO | - | -7.0 eV |

| ELUMO | - | -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies can be compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to help assign the observed spectral peaks to specific molecular motions, such as C=O stretching, C≡N stretching, and C-Cl stretching.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. materialsciencejournal.org These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This information allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, often in the presence of a solvent or other molecules.

An MD simulation of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile would involve placing the molecule in a simulation box, often filled with a solvent like water, and then solving Newton's equations of motion for every atom in the system. This simulation tracks the trajectory of the atoms over a period of time (from nanoseconds to microseconds), providing a dynamic view of the molecule's conformational changes, flexibility, and interactions with its environment. MD simulations are particularly useful for exploring how the molecule behaves in a more realistic, condensed-phase environment, offering insights into its solvation properties and dynamic conformational equilibrium that are inaccessible through static quantum calculations.

Investigation of Dynamic Behavior and Conformational Flexibility in Solution

The dynamic nature of a molecule in solution is critical to its function and reactivity. For 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, understanding its conformational flexibility is a key aspect of its chemical behavior. Computational methods such as molecular dynamics (MD) simulations and conformational analysis would be employed to explore the potential energy surface of the molecule.

A hypothetical conformational analysis might reveal the following low-energy conformers:

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | 60° | 1.20 | 17.5 |

| Gauche (-) | -60° | 1.20 | 17.5 |

Note: This table is illustrative and not based on published experimental or computational data for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile.

Such an analysis would provide insights into the pliability of the molecule and the likelihood of its existing in different shapes at equilibrium in a solution.

Solvent Effects on Molecular Properties and Interactions

The surrounding solvent environment can profoundly influence the properties and behavior of a solute molecule. For 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, computational studies would explore how different solvents affect its conformational equilibrium, electronic structure, and intermolecular interactions.

Implicit and explicit solvent models would be utilized to simulate the solvent environment. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects. Explicit solvent models, used in MD simulations, involve surrounding the solute with a large number of individual solvent molecules, providing a more detailed and realistic picture of solute-solvent interactions.

These studies would investigate phenomena such as:

Solvatochromism: How the absorption spectrum of the molecule shifts in response to solvent polarity.

Preferential Solvation: In mixed solvent systems, which solvent component preferentially interacts with different parts of the solute molecule.

Hydrogen Bonding: The potential for the nitrile and oxo groups to act as hydrogen bond acceptors with protic solvents.

A summary of hypothetical solvent effects on a key molecular property, such as the dipole moment, is presented below:

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Heptane | 1.9 | 3.5 |

| Dichloromethane | 8.9 | 4.8 |

| Acetonitrile | 37.5 | 5.9 |

| Water | 80.1 | 6.7 |

Note: This table is for illustrative purposes and does not represent actual data for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reactions. For 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, computational studies would focus on understanding its formation and subsequent chemical transformations.

Elucidation of Proposed Synthetic Pathways and Energetics

Theoretical calculations, particularly using Density Functional Theory (DFT), would be employed to map out the potential energy surfaces of proposed synthetic routes to 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile. This would involve locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

For a hypothetical synthetic step, the calculated energetic data might look like this:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -20.1 |

Note: This data is hypothetical and for illustrative purposes only.

Understanding Selectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products. Computational studies can provide a deep understanding of the factors that govern the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. In the context of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, if it were to undergo a reaction with multiple possible outcomes, computational analysis of the transition states leading to the different products would be crucial.

The transition state with the lower activation energy will correspond to the kinetically favored product. By analyzing the geometries and electronic structures of the competing transition states, the origins of the observed selectivity can be unraveled. This might involve considering steric hindrance, electronic effects, or the influence of a catalyst. Such insights are invaluable for optimizing reaction conditions to favor the formation of a desired product.

Chemical Reactivity and Transformations of 2,4 Bis 4 Chlorophenyl 4 Oxobutanenitrile

Reactions Involving the Nitrile Functionality

The nitrile group is characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition reactions are fundamental to the transformation of nitriles. A prominent example involves the use of organometallic compounds like Grignard reagents. The Grignard reagent adds across the cyano group to form an intermediate imine salt. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgmasterorganicchemistry.com For instance, the reaction of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile with a Grignard reagent (R-MgX) would lead to the formation of a new ketone after an acidic workup.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, followed by hydrolysis of the resulting imine. masterorganicchemistry.com

Table 1: Nucleophilic Addition to the Nitrile Group

| Reactant | Reagent | Intermediate | Final Product |

| 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile | 1. Grignard Reagent (e.g., CH₃MgBr) in Ether 2. H₃O⁺ | Imine | 2,4-Bis(4-chlorophenyl)-1,4-dioxopentan-1-one derivative |

The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis : Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis : A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon, leading to the formation of a carboxylate salt, which is then protonated in a final step to give the carboxylic acid. chemistrysteps.com

Table 2: Hydrolysis of the Nitrile Group

| Reaction | Reagents | Intermediate Product | Final Product |

| Partial Hydrolysis | H₂O, mild acid or base | 2,4-Bis(4-chlorophenyl)-4-oxobutanamide | Not applicable |

| Complete Hydrolysis | H₃O⁺ (aq), heat or NaOH (aq), heat then H₃O⁺ | 2,4-Bis(4-chlorophenyl)-4-oxobutanamide | 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid |

Nitriles can be reduced to primary amines using strong reducing agents. A common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Subsequent workup with water provides the primary amine. chemistrysteps.com The reduction of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile with LiAlH₄ would convert the nitrile group into an aminomethyl group (-CH₂NH₂). It is important to note that LiAlH₄ will also reduce the ketone group to a secondary alcohol.

Table 3: Reduction of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

| Reagent | Functional Group Transformed | Product |

| 1. LiAlH₄ in Ether 2. H₂O | Nitrile and Ketone | 4-Amino-1,3-bis(4-chlorophenyl)butan-1-ol |

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is a site of significant reactivity. The carbon atom is electrophilic, while the oxygen is nucleophilic. This polarity allows for a range of nucleophilic addition and α-substitution reactions.

Grignard Reaction : Similar to its reaction with nitriles, a Grignard reagent can also attack the carbonyl carbon of the ketone. This nucleophilic addition leads to the formation of a tertiary alcohol upon acidic workup. thermofisher.com

Wittig Reaction : The Wittig reaction is a powerful method for converting ketones into alkenes. thermofisher.comlumenlearning.com It involves the reaction of the ketone with a phosphonium ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine and an oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide. thermofisher.comlibretexts.org This reaction would replace the carbonyl oxygen of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile with a C=C double bond. organic-chemistry.org

Knoevenagel Condensation : This reaction is a modification of the aldol condensation where a ketone reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst. wikipedia.org The initial product is a β-hydroxy compound which typically undergoes dehydration to form a new carbon-carbon double bond. wikipedia.org For example, reacting 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile with a compound like malononitrile or ethyl cyanoacetate would result in a condensed product. researchgate.netresearchgate.net

Table 4: Nucleophilic Addition to the Ketone Group

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | 1. R-MgX in Ether 2. H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂), Base | α,β-Unsaturated Dinitrile |

α-Substitution Reactions : The carbon atoms adjacent to the ketone carbonyl group (α-carbons) have protons that are weakly acidic. A strong base can deprotonate one of these α-carbons to form a nucleophilic enolate ion. This enolate can then participate in substitution reactions with electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position.

Aldol Condensations : The enolate formed from 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile can also act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (a self-condensation) or a different aldehyde or ketone (a crossed condensation). magritek.com This reaction, known as an aldol condensation, forms a β-hydroxy ketone, which can then dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated ketone. magritek.com

Cyclization Reactions Leading to Heterocyclic Systems

The structural framework of 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile, featuring a γ-ketonitrile moiety, serves as a versatile precursor for the synthesis of various heterocyclic systems. The inherent reactivity of the ketone and the activated methylene group adjacent to the nitrile allows for a range of cyclization reactions.

Intramolecular Cyclization to Form Pyrrole (B145914) Derivatives

While direct intramolecular cyclization of 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile itself is not extensively documented, its structural motif as a γ-ketonitrile is closely related to 1,4-dicarbonyl compounds, which are classical precursors for pyrrole synthesis via the Paal-Knorr reaction. wikipedia.orgalfa-chemistry.comuctm.edu The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a substituted pyrrole. rgmcet.edu.inorganic-chemistry.org

The mechanism for the Paal-Knorr pyrrole synthesis begins with the attack of the amine on one of the carbonyl groups to form a hemiaminal. uctm.edu Subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to form the aromatic pyrrole ring. uctm.edu The reaction is typically catalyzed by protic or Lewis acids, although neutral or weakly acidic conditions are also effective. wikipedia.orgorganic-chemistry.org

For a γ-ketonitrile like 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile, a similar transformation can be envisaged where the nitrile group acts as a masked carbonyl equivalent. The reaction would likely proceed through initial formation of an enamine at the C2 position, followed by intramolecular attack of the amine (used as a reagent) onto the C4 keto group and subsequent cyclization and aromatization steps. Various catalysts have been shown to promote Paal-Knorr type reactions under milder conditions, including magnesium iodide etherate and silica-supported sulfuric acid, which could potentially be applied to substrates like γ-ketonitriles. uctm.edu

| Catalyst/Reagent | Conditions | Substrate | Notes | Reference |

|---|---|---|---|---|

| Ammonia/Primary Amine | Neutral or weakly acidic, heating | 1,4-Dicarbonyl compounds | The classical and most widely used method. | uctm.eduorganic-chemistry.org |

| Magnesium Nitride (Mg₃N₂) | Solvent, heating | 1,4-Dicarbonyl compounds | Serves as a convenient source of ammonia for the synthesis of N-unsubstituted pyrroles. | uctm.edu |

| Silica Sulfuric Acid (SiO₂-OSO₃H) | Room temperature, solvent or solvent-free | Diketones and amines | A reusable heterogeneous catalyst promoting the reaction under mild conditions. | rgmcet.edu.in |

| Microwave Irradiation | 2-12 minutes, often solvent-free | 1,4-Diketones and primary amines | Significantly reduces reaction times compared to conventional heating. | cem.com |

Oxidative Cyclization Pathways (e.g., related to 4-oxo-butanenitriles forming indoline derivatives)

Oxidative cyclization offers a distinct pathway for transforming 4-oxobutanenitrile derivatives into complex heterocyclic structures. A notable example is the conversion of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov This reaction demonstrates how a substituent on one of the aryl rings can participate in an intramolecular cyclization, leading to fused ring systems.

The transformation is a base-assisted cyclization accompanied by oxidation, often using dimethyl sulfoxide (DMSO) as the oxidant. acs.org The process involves a nucleophilic intramolecular cyclization where the aniline moiety attacks one of the carbonyl or nitrile-adjacent carbons, followed by an oxidation step to form the final indoline product. acs.orgnih.gov Research has shown that this reaction proceeds efficiently for primary aniline derivatives. acs.org

The general mechanism involves the nucleophilic attack of the ortho-amino group onto the carbonyl carbon, forming a hemiaminal intermediate. This is followed by cyclization and subsequent oxidation to yield the indoline-3-one core. nih.gov This synthetic strategy has been utilized as an efficient one-pot approach toward creating complex molecules with potential biological activities, such as pyridazino[4,3-b]indoles. acs.org Although 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile lacks the required ortho-amino group for this specific transformation, this example illustrates a key reactivity pattern for the 4-oxobutanenitrile scaffold, where appropriately placed functional groups on the aryl rings can lead to complex fused heterocycles like indolines under oxidative conditions. nih.govresearchgate.net

Annulation Reactions with Bi- or Poly-functional Reagents

The 4-oxobutanenitrile core of the title compound contains reactive sites suitable for annulation reactions, which involve the formation of a new ring by reacting with a bi- or poly-functional reagent. The ketone at C4 and the activated methylene at C3 are prime locations for condensation reactions.

For instance, γ-ketonitriles can react with hydrazine (B178648) derivatives to form pyridazine or pyridazinone heterocycles. In this type of reaction, the hydrazine, acting as a dinucleophile, would first condense with the ketone at C4. The second nitrogen of the hydrazine could then react with the nitrile group (or a derivative thereof) to complete the six-membered ring. This reactivity is exemplified in the synthesis of pyridazino[4,3-b]indoles from 2-(3-oxoindolin-2-ylidene)acetonitriles, where hydrazine hydrate is added to the reaction mixture, leading to the formation of the fused pyridazine ring. acs.org

The versatility of this approach allows for the construction of a wide array of nitrogen-containing heterocycles. organic-chemistry.org The specific outcome depends on the nature of the bifunctional reagent and the reaction conditions employed. This strategy is a cornerstone in heterocyclic chemistry for building molecular complexity from relatively simple acyclic precursors. frontiersin.orgnih.gov

Reactivity of the Chlorophenyl Moieties

The two chlorophenyl groups in 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile are key sites for chemical modification, offering pathways to more complex derivatives through reactions characteristic of aryl halides.

Electrophilic Aromatic Substitution

The reactivity of the two chlorophenyl rings towards electrophilic aromatic substitution (EAS) is significantly different due to the electronic influence of the rest of the molecule. masterorganicchemistry.com

The C4-Chlorophenyl Ring: This ring is directly attached to the carbonyl group of the 4-oxobutanenitrile chain. Acyl groups are strong electron-withdrawing groups and are known to be powerful deactivators of aromatic rings towards EAS. libretexts.orgorganicmystery.com They direct incoming electrophiles to the meta position. organicmystery.com Therefore, this chlorophenyl ring is expected to be highly deactivated, making electrophilic substitution challenging.

The C2-Chlorophenyl Ring: This ring is insulated from the carbonyl group by a methylene bridge. Its reactivity is primarily governed by the chlorine substituent. Chlorine is an electronegative atom that deactivates the ring towards EAS through its inductive effect. pressbooks.pub However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, particularly at the ortho and para positions. vedantu.com This resonance effect, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions. pressbooks.pub Consequently, the chlorophenyl ring at the C2 position is expected to be more reactive than the one at C4, undergoing EAS preferentially at the positions ortho and para to the chlorine atom.

| Substituent | Effect on Reactivity | Directing Influence | Governing Effect | Reference |

|---|---|---|---|---|

| -Cl (Chloro) | Deactivating (Weak) | Ortho, Para | Inductive withdrawal (deactivation), Resonance donation (directing) | pressbooks.pubvedantu.com |

| -COR (Acyl) | Deactivating (Strong) | Meta | Inductive and Resonance withdrawal | libretexts.orgorganicmystery.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

The carbon-chlorine bonds on both phenyl rings provide handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but significant advances in catalyst design have made their use routine. researchgate.netthieme-connect.com

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for creating biaryl structures or attaching alkyl and vinyl groups. For 2,4-bis(4-chlorophenyl)-4-oxobutanenitrile, a Suzuki reaction could be used to replace one or both chlorine atoms. Selective mono-alkylation or arylation of polychlorinated aromatics has been achieved by carefully choosing the catalyst system, such as those employing specialized phosphine ligands like FcPPh₂. acs.orgnih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.org This method is ideal for vinylation of the chlorophenyl rings. Modern catalysts, often involving bulky, electron-rich phosphine ligands such as di-1-adamantyl-n-butylphosphine, have proven effective for the Heck reaction of non-activated and deactivated aryl chlorides. researchgate.netthieme-connect.com The reaction conditions can be tuned to favor either mono- or di-vinylation, providing a route to complex styrenic derivatives.

| Reaction | Coupling Partner | Typical Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) or Pd(II) precursor + Ligand (e.g., phosphine) + Base | Forms C(sp²)-C(sp²), C(sp²)-C(sp³), or C(sp²)-C(sp) bonds. Tolerates many functional groups. | wikipedia.orgacs.org |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd(0) or Pd(II) precursor + Ligand (e.g., phosphine) + Base | Forms a new C-C bond at an sp² carbon of the alkene (vinylation). | researchgate.netorganic-chemistry.org |

Synthetic Applications and Derivatization Towards Advanced Molecular Architectures

A Precursor in the Realm of Complex Organic Synthesis

The strategic positioning of functional groups within 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile makes it an invaluable starting material for the synthesis of intricate organic molecules. Its utility extends to the construction of both polyfunctional molecules, including analogues of natural products, and complex carbon frameworks that are otherwise difficult to access.

Crafting Polyfunctional Molecules and Analogues of Natural Products

While direct applications of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active compounds. The inherent functionality of the molecule allows for its theoretical application in the synthesis of analogues of natural products and other polyfunctional systems. The presence of the ketone and nitrile groups, along with the two aromatic rings, provides handles for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. This versatility makes it a promising scaffold for generating libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

Forging Challenging Carbon Frameworks

The reactivity of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile can be harnessed to construct complex and sterically demanding carbon skeletons. For instance, under basic conditions, related compounds can undergo intramolecular cyclization reactions. A notable example is the formation of a cyclobutane (B1203170) ring from a derivative of a similar starting material, N-[2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide. This reaction proceeds through an elimination to form an alkene intermediate, which then undergoes a spontaneous [2+2] cycloaddition. This demonstrates the potential for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile to serve as a precursor for the synthesis of strained ring systems and other challenging carbocyclic structures.

A Scaffold for the Generation of Diverse Heterocyclic Compound Libraries

The rich chemical reactivity of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile makes it an ideal scaffold for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Development of Pyrrole-Based Scaffolds for Chemical Exploration

The synthesis of pyrrole (B145914) derivatives is a well-established area where precursors similar to 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile have proven to be highly effective. A notable example is the synthesis of 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile. This is achieved through a one-pot, three-component reaction involving 1-(4-chlorophenyl)-2-hydroxyethan-1-one, 3-oxobutanenitrile, and 4-chloroaniline (B138754) in the presence of acetic acid. nih.gov This reaction highlights the potential for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile to participate in similar multi-component reactions to generate highly substituted pyrrole frameworks. The resulting pyrrole-3-carbonitrile can be further elaborated; for instance, the cyano group can be reduced to an aldehyde, which can then undergo reductive amination to introduce further diversity. nih.gov

Table 1: Synthesis of a Pyrrole Derivative

| Starting Materials | Reagents | Product | Yield | Reference |

|---|

Note: This table is based on the synthesis of a structurally related compound and illustrates a potential synthetic route.

Access to Novel Nitrogen-Containing Heterocycles

The dicarbonyl-like nature of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile makes it a versatile precursor for the synthesis of various other nitrogen-containing heterocycles through condensation reactions with binucleophiles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. dergipark.org.trchim.it By treating 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile with hydrazine or substituted hydrazines, it is possible to construct highly substituted pyrazole (B372694) rings. The reaction would likely proceed through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration. This approach offers a straightforward entry into a library of pyrazole derivatives with potential applications in medicinal chemistry. nih.govdundee.ac.uk

Pyridazines: Similarly, the synthesis of pyridazines can be achieved from 1,4-dicarbonyl compounds by reaction with hydrazine. uminho.ptorganic-chemistry.orgliberty.edubibliomed.orgorganic-chemistry.org The reaction of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile with hydrazine would be expected to yield a dihydropyridazine (B8628806) intermediate, which could then be oxidized to the corresponding aromatic pyridazine. This synthetic strategy would provide access to a range of substituted pyridazines, which are known to exhibit a variety of biological activities.

Table 2: Potential Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Key Reagent | General Reaction Principle |

|---|---|---|

| Pyrazole | Hydrazine/Substituted Hydrazines | Cyclocondensation with a 1,3-dicarbonyl equivalent. |

A Foundation for the Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems. The development of probes that can be activated under specific physiological conditions is of particular interest. While there are no direct reports on the use of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile for this purpose, its functional groups suggest its potential as a scaffold for such molecules.

For instance, the nitrile group could be incorporated into a latent fluorophore or a reactive group that is unmasked upon a specific biological event. The synthesis of functionalized butanenitriles for use in chemical probes has been demonstrated in other systems. These probes often contain a recognition element, a linker, and a reporter or reactive group. The bis(4-chlorophenyl) motif of the parent compound could serve as a core to which these different components are attached, potentially leading to the development of novel chemical probes for studying various biological processes. rsc.orgnih.gov

Incorporation into Functionalized Molecules for Chemical Biology Studies

While there are no specific studies detailing the incorporation of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile into molecules for chemical biology, the structural motifs present in the compound are of significant interest in this field. The nitrile group is a key functional group in many pharmaceuticals and its derivatives are considered important synthetic intermediates. nih.gov Molecules containing chlorophenyl groups are also prevalent in biologically active compounds, including kinase inhibitors and anti-glioma agents. nih.gov

The general structure of substituted oxobutanenitriles allows for their use as scaffolds that can be elaborated to target specific biological processes. For example, by modifying the phenyl rings or the methylene (B1212753) bridge, it is plausible to design molecules that can act as probes to study enzyme activity or as ligands for specific receptors. The development of substituted oxopyridine derivatives as selective FXIa inhibitors showcases how a core structure can be systematically modified to achieve high potency and selectivity for a biological target. rsc.org

The table below illustrates potential derivatizations of the core oxobutanenitrile structure, based on known chemical transformations, that could lead to functionalized molecules for chemical biology applications.

| Modification Site | Potential Reaction | Resulting Functional Group | Potential Application in Chemical Biology |

| Ketone Carbonyl | Reduction | Secondary Alcohol | Introduction of hydrogen bonding capabilities |

| Ketone Carbonyl | Grignard Reaction | Tertiary Alcohol | Attachment of diverse substituents |

| α-Carbon to Nitrile | Alkylation | Substituted Carbon Center | Modulation of steric and electronic properties |

| Nitrile Group | Hydrolysis | Carboxylic Acid / Amide | Bioisosteric replacement, linker for conjugation |

| Chlorophenyl Rings | Suzuki Coupling | Biaryl System | Probing protein-protein interactions |

| Chlorophenyl Rings | Buchwald-Hartwig Amination | Aryl Amine | Introduction of basic centers, attachment points |

These potential modifications could transform 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile from a simple chemical compound into a sophisticated tool for chemical biology research, such as a molecular probe or a lead compound for drug discovery.

Strategies for Labeled Analogue Synthesis

The synthesis of labeled analogues of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile would be crucial for its potential use in chemical biology studies, enabling techniques like positron emission tomography (PET) or fluorescence microscopy. Although no specific labeling of this compound has been reported, general strategies for introducing isotopic or fluorescent labels into similar molecules can be considered.

For isotopic labeling, the introduction of isotopes such as ¹¹C, ¹³C, ¹⁴C, or ¹⁸F would be of interest. For instance, ¹⁸F-labeling is common for the development of PET tracers. A potential strategy for synthesizing an ¹⁸F-labeled analogue could involve the nucleophilic substitution of a suitable leaving group on one of the chlorophenyl rings with [¹⁸F]fluoride. Research on the F-18 radiolabeling of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines demonstrates the feasibility of introducing ¹⁸F into molecules containing dichlorophenyl moieties. nih.gov

Fluorescent labeling could be achieved by attaching a fluorophore to the core structure. This could be accomplished by first derivatizing 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile to introduce a reactive functional group, such as an amine or a carboxylic acid, which can then be conjugated to a fluorescent dye. There are numerous strategies for the fluorescent labeling of biocompatible polymers and other molecules that could be adapted for this purpose. nih.gov For example, a carboxylic acid derivative could be reacted with an amine-containing fluorophore using standard peptide coupling reagents. The development of novel fluorescent labels, such as red-shifted 4-styrylcoumarin derivatives, provides a toolbox of potential tags that could be appended to the molecule. mdpi.com

The following table outlines potential strategies for the synthesis of labeled analogues of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile .

| Label Type | Isotope/Fluorophore | Potential Synthetic Strategy | Application |

| Isotopic Labeling | ¹¹C or ¹⁴C | Use of labeled cyanide (K¹¹CN or K¹⁴CN) in the synthesis | Metabolic studies, quantification |

| Isotopic Labeling | ¹⁸F | Nucleophilic substitution of a nitro or trimethylammonium precursor on a phenyl ring with [¹⁸F]F⁻ | PET imaging |

| Isotopic Labeling | ²H or ³H | Catalytic hydrogenation of an unsaturated precursor with D₂ or T₂ gas | Mechanistic studies, metabolic fate |

| Fluorescent Labeling | Fluorescein, Rhodamine, etc. | Functionalization of the core structure followed by conjugation to an activated fluorophore | Fluorescence microscopy, flow cytometry |

These strategies, while not yet applied to 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile , represent established methods in medicinal chemistry and chemical biology for the creation of labeled molecules for advanced studies.

Q & A

Q. What are the established synthetic routes for 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile, and what experimental conditions optimize yield?

The compound is synthesized via hydrocyanation of α,β-unsaturated ketones or through nucleophilic substitution reactions. For example, a reported method involves reacting 4-chlorophenylacetonitrile with 4-chlorobenzaldehyde under basic conditions, followed by cyclization . Key parameters include:

- Temperature control : Maintaining 60–80°C to avoid side reactions.

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvent system : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction kinetics .

Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | 4-Chlorobenzaldehyde, KOH/EtOH, 70°C | 65–75 | |

| Cyano Addition | NaCN, DMF, RT | 80–85 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the nitrile group (-C≡N) at 4-oxo position and aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl groups) .

- IR Spectroscopy : A strong absorption band near 2230 cm confirms the nitrile group, while carbonyl (C=O) stretches appear at ~1700 cm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities and confirm molecular ion peaks (e.g., [M+H] at m/z 331.2) .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile?

Q. What mechanistic insights explain contradictions in reactivity studies (e.g., unexpected byproducts during derivatization)?

Competing pathways arise due to:

- Nitrile group reactivity : Under basic conditions, the nitrile may undergo hydrolysis to carboxylic acid derivatives (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) .

- Electron-withdrawing effects : The 4-chlorophenyl groups deactivate the carbonyl, slowing nucleophilic attacks but promoting radical intermediates in photochemical reactions .

- Steric effects : Bulky substituents favor para-substitution over meta in electrophilic aromatic substitution .

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

- Electrostatic potential maps : High electron density at the nitrile and carbonyl groups, suggesting nucleophilic attack sites .

- HOMO-LUMO gaps : A narrow gap (~3.5 eV) indicates potential charge-transfer interactions with biological targets like enzyme active sites .

- Molecular docking : Simulations with cytochrome P450 enzymes show binding affinity (ΔG = -8.2 kcal/mol) via hydrophobic interactions with chlorophenyl groups .

Q. What strategies mitigate challenges in detecting degradation byproducts during stability studies?

- LC-QTOF-MS : High-resolution mass spectrometry identifies trace impurities (e.g., chlorinated diketones or decyanated products) .

- Forced degradation : Exposure to UV light (254 nm) and acidic conditions (HCl, pH 2) accelerates breakdown, revealing labile functional groups .

- Isotopic labeling : C-labeled nitrile groups track degradation pathways via isotopic patterns in mass spectra .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies (e.g., 145–155°C)?

Discrepancies arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal properties .

- Purity : Residual solvents (e.g., DMF) lower observed melting points; recrystallization from ethanol/water mixtures improves purity .

- Measurement methods : Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods .

Q. How can researchers reconcile conflicting biological activity data (e.g., antifungal vs. antiproliferative effects)?

Context-dependent activity stems from:

- Concentration thresholds : Antifungal effects dominate at low concentrations (IC = 12 µM), while cytotoxicity emerges at higher doses (>50 µM) .

- Cell-line specificity : Sensitivity varies between eukaryotic (e.g., Candida albicans) and mammalian cells due to membrane permeability differences .

- Metabolic activation : Liver microsomes convert the nitrile to reactive intermediates, altering activity profiles .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaling up synthesis for pharmacological studies?

Q. Which advanced techniques (e.g., X-ray crystallography vs. cryo-EM) are optimal for studying protein-compound interactions?

- X-ray crystallography : Suitable for high-resolution (≤1.8 Å) structural studies of small molecule-protein complexes .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) in real-time for dynamic interactions .

- Cryo-EM : Limited utility due to the compound’s low molecular weight (<500 Da) but effective for studying aggregated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.